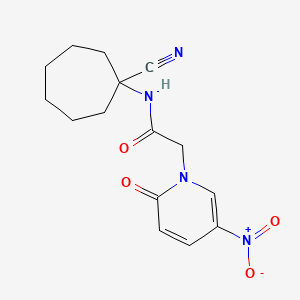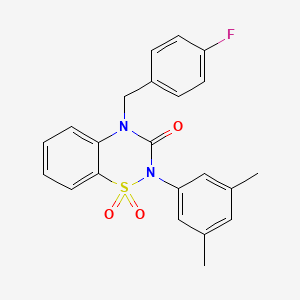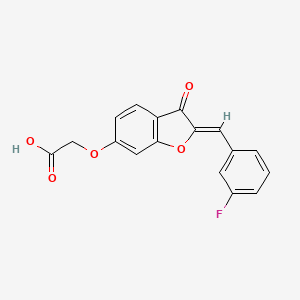
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves the binding of the compound to the active site of the target enzyme, leading to the inhibition of its activity. The compound achieves this by forming strong hydrogen bonds and hydrophobic interactions with the enzyme, thereby disrupting its normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of neurotransmitter levels, and improvement of cognitive function. These effects make it a promising candidate for the development of novel therapies for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is its high potency and selectivity towards the target enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes and for developing novel therapies for related disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the exploration of its potential applications in other fields, such as biochemistry and biotechnology. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify other potential targets for its inhibitory activity.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves the reaction of a cycloheptanone derivative with a nitropyridine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their dysregulation has been linked to several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-11-15(7-3-1-2-4-8-15)17-13(20)10-18-9-12(19(22)23)5-6-14(18)21/h5-6,9H,1-4,7-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMTLFJYJEXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2424428.png)

![1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole](/img/structure/B2424431.png)
![(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid](/img/structure/B2424434.png)
![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate](/img/structure/B2424435.png)
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2424444.png)


![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
